5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine
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Overview
Description
5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidine ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyrrolidine ring can contribute to the compound’s binding affinity and selectivity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 5-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine.
Trifluoromethylpyridines: Compounds like 2,3-dichloro-5-(trifluoromethyl)-pyridine are also similar in structure and may exhibit comparable chemical properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a trifluoromethyl group and a methylsulfanyl group in the same molecule is relatively rare and can lead to unique interactions with biological targets.
Properties
IUPAC Name |
(3-methylsulfanylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2OS/c1-19-9-4-5-17(7-9)11(18)8-2-3-10(16-6-8)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZKVMQCUYZNJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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